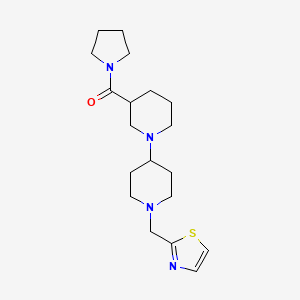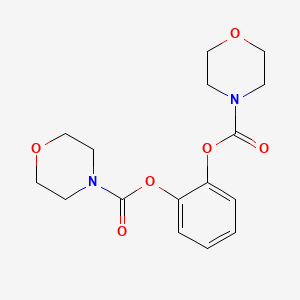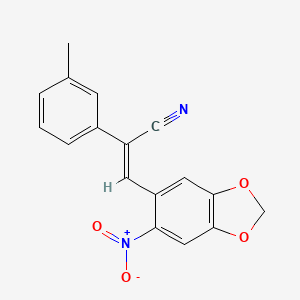![molecular formula C17H24N4O B5304306 3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5304306.png)
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "compound X" in the scientific community. This compound has shown promising results in various studies, making it a potential candidate for future research and development.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and receptors, which leads to the suppression of inflammation and pain. Compound X has also been found to have an effect on the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are responsible for inflammation and pain. It has also been found to increase the levels of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders. Additionally, compound X has been found to have an effect on the immune system, which may explain its potential use as an anti-viral and anti-bacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, making it a potential candidate for future research and development. Additionally, compound X is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of compound X before it can be used in clinical applications.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of research is the development of new synthetic methods for compound X, which may lead to more cost-effective and efficient methods of synthesis. Another area of research is the optimization of the compound's therapeutic properties, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of compound X, which may pave the way for its use in clinical applications.
Synthesemethoden
Compound X can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 4-bromomethylpyridine with sodium hydride, which results in the formation of 4-pyridylmethylsodium. The next step involves the reaction of 1-ethyl-4-formylpiperidine with 4-pyridylmethylsodium, which results in the formation of 3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine. The final step involves the purification of the compound through column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, compound X has been studied for its potential use as an anti-viral and anti-bacterial agent.
Eigenschaften
IUPAC Name |
3-[[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-21-12-16(10-19-21)11-20-8-4-6-17(13-20)22-14-15-5-3-7-18-9-15/h3,5,7,9-10,12,17H,2,4,6,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXXUIVPUSQFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B5304316.png)
![methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5304317.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5304320.png)
![2-amino-4-cyclopropyl-6-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B5304323.png)